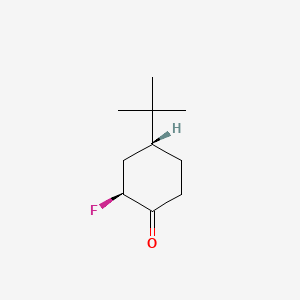
(2S,4R)-4-tert-Butyl-2-fluorocyclohexan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,4R)-4-tert-Butyl-2-fluorocyclohexan-1-one is a chiral compound with significant interest in various scientific fields due to its unique structural properties. This compound features a cyclohexanone ring substituted with a tert-butyl group and a fluorine atom, making it a valuable molecule for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-4-tert-Butyl-2-fluorocyclohexan-1-one typically involves the fluorination of a suitable cyclohexanone precursor. One common method is the use of a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction is usually carried out under controlled conditions to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using automated reactors to maintain consistency and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize the production efficiency while ensuring the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(2S,4R)-4-tert-Butyl-2-fluorocyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used for reduction.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted cyclohexanones.
Aplicaciones Científicas De Investigación
(2S,4R)-4-tert-Butyl-2-fluorocyclohexan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2S,4R)-4-tert-Butyl-2-fluorocyclohexan-1-one involves its interaction with specific molecular targets. The fluorine atom’s electronegativity can influence the compound’s reactivity and binding affinity to enzymes or receptors. The tert-butyl group provides steric hindrance, affecting the compound’s overall conformation and interaction with biological targets.
Comparación Con Compuestos Similares
Similar Compounds
(2S,4S)-4-tert-Butyl-2-fluorocyclohexan-1-one: A stereoisomer with different spatial arrangement.
(2S,4R)-4-tert-Butyl-2-hydroxycyclohexan-1-one: Similar structure but with a hydroxyl group instead of fluorine.
(2S,4R)-4-tert-Butyl-2-chlorocyclohexan-1-one: Similar structure but with a chlorine atom instead of fluorine.
Uniqueness
(2S,4R)-4-tert-Butyl-2-fluorocyclohexan-1-one is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its analogs. The specific stereochemistry also plays a crucial role in its interaction with biological targets and its overall chemical behavior.
Propiedades
Número CAS |
23510-86-3 |
|---|---|
Fórmula molecular |
C10H17FO |
Peso molecular |
172.24 g/mol |
Nombre IUPAC |
(2S,4R)-4-tert-butyl-2-fluorocyclohexan-1-one |
InChI |
InChI=1S/C10H17FO/c1-10(2,3)7-4-5-9(12)8(11)6-7/h7-8H,4-6H2,1-3H3/t7-,8+/m1/s1 |
Clave InChI |
FDEQGSUXDUOCAO-SFYZADRCSA-N |
SMILES isomérico |
CC(C)(C)[C@@H]1CCC(=O)[C@H](C1)F |
SMILES canónico |
CC(C)(C)C1CCC(=O)C(C1)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



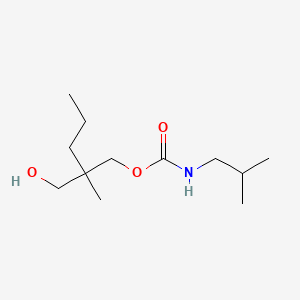
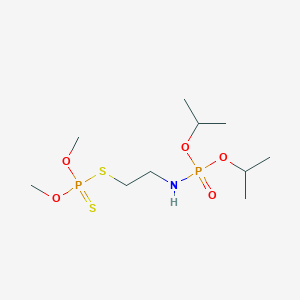
![10,13-dimethyl-17-[(E)-1-piperidin-1-ylprop-1-en-2-yl]-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14699151.png)
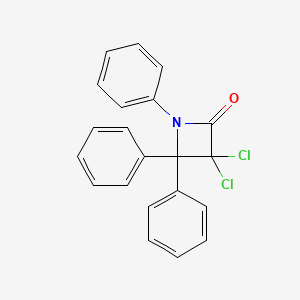
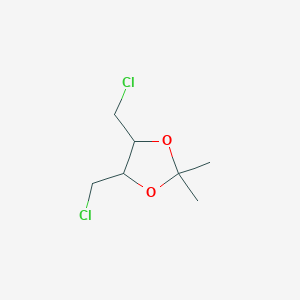
![[1,3]Thiazolo[4,5-e][2,1,3]benzothiadiazol-7-amine](/img/structure/B14699183.png)

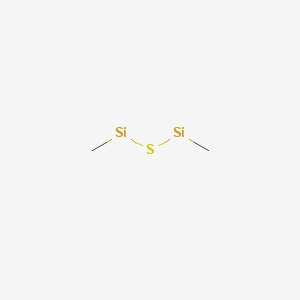
![8-Azatricyclo[4.3.0.02,5]non-3-ene-7,9-dione](/img/structure/B14699196.png)

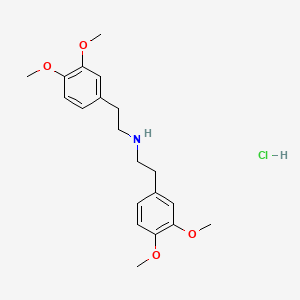
![2-{2-[4-(3-Chlorophenyl)piperazin-1-yl]ethyl}-2-phenyl-2,3-dihydro-1h-indene-1,3-diol](/img/structure/B14699208.png)

